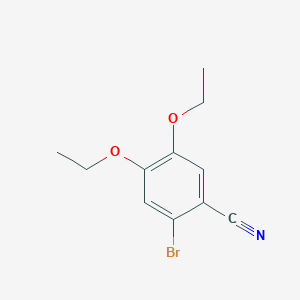
2-Fluorothiophenol
Vue d'ensemble
Description
2-Fluorothiophenol, also known as 2-Fluorobenzenethiol, is an organosulfur compound with the molecular formula C6H5FS. It is a clear, colorless to light yellow liquid with a distinct odor. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a thiol group (-SH) at the ortho position. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluorothiophenol can be synthesized through several methods. One common approach involves the reaction of 2-fluoronitrobenzene with hydrogen sulfide in the presence of a reducing agent such as iron powder. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the substitution of the amino group with a thiol group .
Another method involves the reaction of 2-fluorobenzenesulfonyl chloride with a thiolating agent such as sodium hydrosulfide. This reaction typically requires an acidic medium and elevated temperatures to proceed efficiently .
Industrial Production Methods
In industrial settings, this compound is produced using high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluorothiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Thiolate anions (R-S^-).
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluorothiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-Fluorothiophenol involves its interaction with various molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. Additionally, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorothiophenol: Similar structure but with the fluorine atom at the para position.
3,5-Bis(trifluoromethyl)benzenethiol: Contains two trifluoromethyl groups instead of a single fluorine atom.
4-Bromothiophenol: Contains a bromine atom instead of a fluorine atom.
Uniqueness
2-Fluorothiophenol is unique due to the specific positioning of the fluorine atom and thiol group, which imparts distinct chemical reactivity and biological activity. The ortho position of the fluorine atom relative to the thiol group enhances the compound’s ability to participate in intramolecular interactions, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FS/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTZZPVVTSDNJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334283 | |
| Record name | 2-Fluorothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2557-78-0 | |
| Record name | 2-Fluorothiophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluorothiophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of intramolecular hydrogen bonding in the photodissociation of 2-fluorothiophenol?
A1: Research has shown that the strength of the intramolecular hydrogen bond in this compound influences its photodissociation dynamics. As internal energy increases in the excited state (S1), the hydrogen bond weakens, increasing molecular floppiness. This structural change disrupts the nonadiabatic transition probability at the conical intersection, ultimately influencing the photodissociation pathway []. In contrast, 2-chlorothiophenol, with a stronger intramolecular hydrogen bond, maintains planarity and exhibits a constant nonadiabatic transition probability over a wider energy range [].
Q2: How does the structure of this compound affect its S-H bond dissociation dynamics?
A2: The S-H bond in this compound exhibits tunneling predissociation dynamics influenced by the nearby S2 (πσ*) state, which is repulsive along the S-H bond extension coordinate []. Studies utilizing picosecond time-resolved pump-probe spectroscopy on jet-cooled molecules reveal that specific vibrational mode excitations and SH/SD substitutions significantly impact the tunneling dynamics []. These findings provide valuable insights into the multidimensional aspects of the S1/S2 conical intersection and its shaping of adiabatic tunneling potential energy surfaces [].
Q3: Can this compound form hydrogen bonds, and if so, what type?
A3: Contrary to some previous findings, research confirms the presence of an intramolecular hydrogen bond in the cis conformer of this compound []. This bond, primarily electrostatic in nature, significantly influences the compound's conformational preferences []. Interestingly, this compound can also engage in unconventional S-H···O hydrogen bonding, as observed in its complex with water molecules [].
Q4: What is the significance of the Autler-Townes splitting observed in this compound?
A4: The observation of Autler-Townes splitting in this compound, a polyatomic molecule, represents a significant scientific advancement []. This phenomenon, involving the interaction of a strong laser field with an atomic or molecular transition, results in the splitting of the energy levels of the atom or molecule []. This observation provides valuable insights into the light-matter interaction in complex molecular systems like this compound.
Q5: What are the potential applications of this compound in material science?
A5: this compound has shown promise in material science, particularly in the development of efficient and bright green InP quantum dot light-emitting diodes (LEDs) []. When applied as a self-assembled monolayer, it enhances interfacial charge transport between the hole transport layer and quantum dots, improving device performance []. This application highlights the potential of this compound in optoelectronic applications.
Q6: How has computational chemistry been used to study this compound?
A6: Computational chemistry plays a vital role in understanding this compound's properties and behavior. Researchers have employed techniques like Natural Bond Orbital Analysis to investigate its intramolecular hydrogen bonding and JFH spin-spin coupling constants []. Additionally, semiclassical tunneling rate calculations based on the Wentzel-Kramers-Brillouin (WKB) approximation or Zhu-Nakamura (ZN) theory, utilizing ab initio potential energy surfaces, have been conducted to study its S-H bond dissociation dynamics []. These computational approaches provide a deeper understanding of the compound's structure and reactivity, paving the way for further exploration of its potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)



![1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)-](/img/structure/B1332023.png)
